molecular formula C21H19NO3 B11435333 3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11435333
M. Wt: 333.4 g/mol
InChI Key: GLPIEQFNBFSMFW-UHFFFAOYSA-N
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Description

3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a steroid sulfatase inhibitor. Steroid sulfatase inhibitors are valuable in the treatment of hormone-dependent cancers, such as breast cancer, by blocking the local production of estrogenic steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromene ring: This step involves the cyclization of a suitable precursor to form the chromene ring system.

    Introduction of the oxazinone moiety: This step involves the formation of the oxazinone ring through a cyclization reaction.

The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications, including:

    Medicinal Chemistry: As a steroid sulfatase inhibitor, this compound is valuable in the development of treatments for hormone-dependent cancers, such as breast cancer.

    Biological Studies: The compound can be used to study the role of steroid sulfatase in various biological processes and diseases.

    Chemical Biology: The compound can be used as a tool to investigate the mechanisms of enzyme inhibition and the effects of steroid sulfatase inhibition on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves the inhibition of steroid sulfatase. Steroid sulfatase is an enzyme that catalyzes the hydrolysis of sulfate esters of steroids, leading to the production of active estrogenic steroids. By inhibiting this enzyme, the compound reduces the local production of estrogenic steroids, which can help in the treatment of hormone-dependent cancers.

The molecular targets of this compound include the active site of steroid sulfatase, where it forms a covalent bond with the enzyme, leading to irreversible inhibition. The pathways involved in this process include the hydrolysis of the sulfate ester and the subsequent formation of the covalent bond with the enzyme.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-5-oxa-1,2,3,4-tetrahydro-2H-chromeno-[3,4-c]pyridin-8-yl sulfamates: These compounds are also steroid sulfatase inhibitors and share a similar tricyclic structure.

    Coumarin-based inhibitors: These compounds are structurally related and also act as steroid sulfatase inhibitors.

Uniqueness

3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is unique due to its specific tricyclic structure, which provides a distinct mode of binding and inhibition of steroid sulfatase. The incorporation of the benzyl group and the oxazinone moiety enhances its potency and selectivity as an inhibitor.

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

4-benzyl-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C21H19NO3/c23-21-17-8-4-7-15(17)16-9-10-19-18(20(16)25-21)12-22(13-24-19)11-14-5-2-1-3-6-14/h1-3,5-6,9-10H,4,7-8,11-13H2

InChI Key

GLPIEQFNBFSMFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5

Origin of Product

United States

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